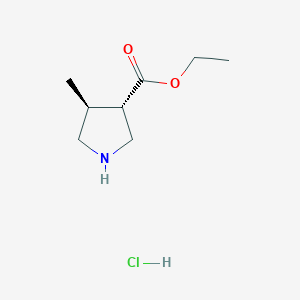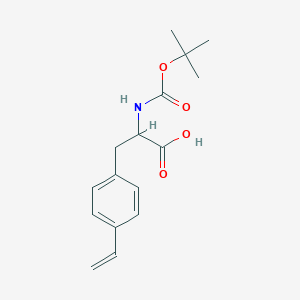
9,10-Anthracenedione, 1-ethyl-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE is an organic compound with the molecular formula C₁₆H₁₂O₃. It belongs to the anthraquinone family, which is known for its diverse applications in dyes, pharmaceuticals, and as intermediates in organic synthesis . This compound is characterized by its anthracene backbone with hydroxyl and ethyl substituents, making it a unique derivative of anthraquinone.
Méthodes De Préparation
The synthesis of 1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE typically involves the following steps:
Starting Material: The synthesis begins with 1-hydroxy-4-iodoanthraquinone.
Sonogashira Cross-Coupling Reaction: This reaction involves the coupling of 1-hydroxy-4-iodoanthraquinone with ethynyl compounds in the presence of a palladium catalyst and copper co-catalyst.
Hydrogenation: The resulting product undergoes hydrogenation to yield 1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and halogenating agents like bromine .
Applications De Recherche Scientifique
1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE and its derivatives often involves interaction with DNA. For instance, some derivatives inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition leads to the accumulation of DNA breaks, ultimately triggering apoptosis in rapidly dividing cells, such as cancer cells .
Comparaison Avec Des Composés Similaires
1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE can be compared with other anthraquinone derivatives:
1-Hydroxyanthraquinone: Lacks the ethyl group, making it less hydrophobic and potentially less bioavailable.
1-Amino-4-hydroxyanthraquinone: Contains an amino group, which can enhance its reactivity and potential for forming hydrogen bonds.
1,4-Dihydroxyanthraquinone: Has two hydroxyl groups, increasing its solubility in water and altering its chemical reactivity.
These comparisons highlight the unique properties of 1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE, such as its specific hydrophobicity and reactivity, which can be advantageous in certain applications.
Propriétés
Numéro CAS |
61781-88-2 |
|---|---|
Formule moléculaire |
C16H12O3 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
1-ethyl-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O3/c1-2-9-7-8-12(17)14-13(9)15(18)10-5-3-4-6-11(10)16(14)19/h3-8,17H,2H2,1H3 |
Clé InChI |
XKSHKPUEUSDTSV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


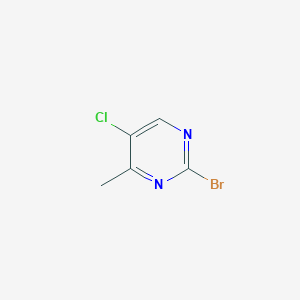
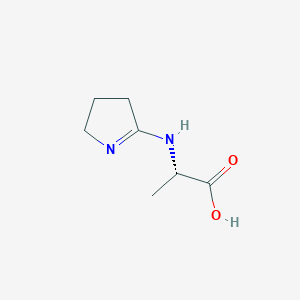
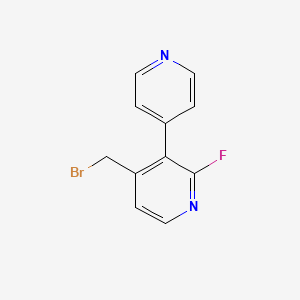
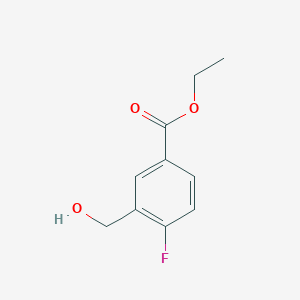
![(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid](/img/structure/B13147632.png)
![[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)
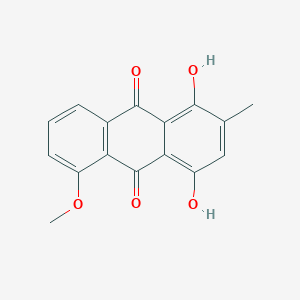
![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)

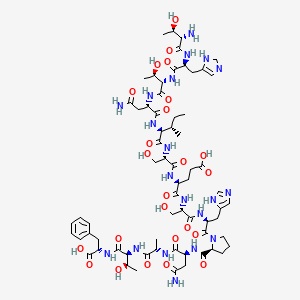
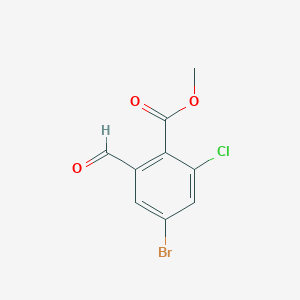
![2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B13147675.png)
